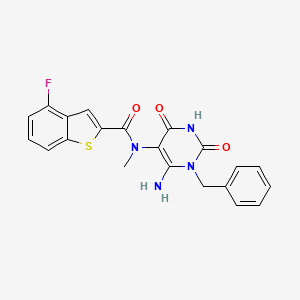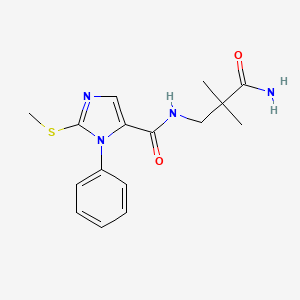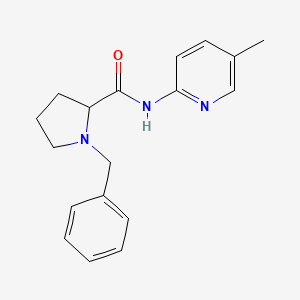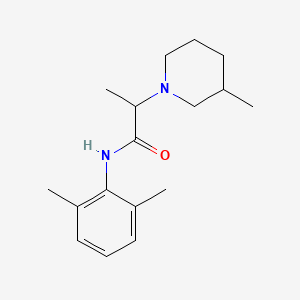![molecular formula C17H17N3O B7565716 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide, also known as Sunitinib, is a small molecule drug that has been approved by the US Food and Drug Administration for the treatment of certain types of cancers. It belongs to the class of tyrosine kinase inhibitors, which target specific enzymes that are involved in the growth and spread of cancer cells.
科学的研究の応用
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been extensively studied for its anticancer properties and has shown promising results in the treatment of various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It works by inhibiting the activity of multiple tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in the growth and spread of cancer cells. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary hypertension.
作用機序
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide inhibits the activity of tyrosine kinases by binding to their ATP-binding sites, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell growth, angiogenesis, and metastasis. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the production of angiogenic factors, such as VEGF, which are necessary for the formation of new blood vessels that supply nutrients to cancer cells. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide also inhibits the activity of PDGFR, which is involved in the recruitment of pericytes to blood vessels. This leads to the destabilization of blood vessels and the inhibition of tumor growth. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been shown to have immunomodulatory effects, which may contribute to its anticancer activity.
実験室実験の利点と制限
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has several advantages for lab experiments, such as its high potency and selectivity for tyrosine kinases. It is also available in a pure form, making it easy to use in experiments. However, 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has some limitations, such as its low solubility in water and its potential for off-target effects. It is important to use appropriate controls and dosages when using 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide in lab experiments.
将来の方向性
For research include the identification of biomarkers, the development of combination therapies, and the investigation of 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide's potential use in the treatment of other diseases.
合成法
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanoaniline with 3-methylbenzyl chloride to form 2-(4-cyanoanilino)-N-(3-methylbenzyl)acetamide. This intermediate is then treated with acetic anhydride to yield the final product, 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide. The synthesis of 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been optimized to improve its yield and purity, making it a commercially viable drug.
特性
IUPAC Name |
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-3-2-4-15(9-13)11-20-17(21)12-19-16-7-5-14(10-18)6-8-16/h2-9,19H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQGBIUFBXRQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CNC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![N-[5-chloro-2-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7565659.png)


![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)

![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)
![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)

![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)

![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
